5-iodo-1-methyl-1H-indole
Overview
Description
5-iodo-1-methyl-1H-indole: is a synthetic organic compound belonging to the indole family, characterized by an iodine atom at the 5-position and a methyl group at the nitrogen atom of the indole ring. Indoles are significant due to their presence in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyl-1H-indole plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the function of different cell types by modulating signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound may impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or receptors, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects observed in these studies indicate that the dosage of this compound is a critical factor in determining its biological activity and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The interaction of this compound with metabolic enzymes can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-methyl-1H-indole typically involves the iodination of 1-methylindole. One common method is the electrophilic aromatic substitution reaction, where 1-methylindole is treated with iodine and an oxidizing agent such as iodic acid or hydrogen peroxide in an acidic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Catalysts and solvents are selected to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-methyl-1H-indole: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide yields 5-azido-1-methyl-1H-indole, while a Suzuki coupling reaction with phenylboronic acid produces 5-phenyl-1-methyl-1H-indole.
Scientific Research Applications
5-iodo-1-methyl-1H-indole: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-iodo-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity for molecular targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
5-iodo-1-methyl-1H-indole: can be compared with other halogenated indoles, such as:
- 5-bromo-1-methyl-1H-indole
- 5-chloro-1-methyl-1H-indole
- 5-fluoro-1-methyl-1H-indole
These compounds share similar structures but differ in their halogen atoms, which can significantly affect their chemical reactivity and biological activity. The iodine atom in This compound is larger and more polarizable than bromine, chlorine, or fluorine, potentially leading to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
Properties
IUPAC Name |
5-iodo-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHWMNMFESGBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462368 | |
Record name | 5-iodo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280563-07-7 | |
Record name | 5-iodo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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